1-[(3-Chloro-4-methoxyphenyl)methyl]piperazine
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Overview
Description
1-[(3-Chloro-4-methoxyphenyl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound features a 3-chloro-4-methoxyphenyl group attached to the piperazine ring, making it a unique and valuable compound in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Chloro-4-methoxyphenyl)methyl]piperazine typically involves the reaction of 3-chloro-4-methoxybenzyl chloride with piperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and an organic solvent like dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
1-[(3-Chloro-4-methoxyphenyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-[(3-Chloro-4-methoxyphenyl)methyl]piperazine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biological processes and as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including its use in the development of new drugs.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(3-Chloro-4-methoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1-(3-Methoxyphenyl)piperazine: Similar structure but lacks the chlorine atom.
1-(4-Methoxyphenyl)piperazine: Similar structure but with the methoxy group at a different position.
1-(3-Chloro-4-methoxyphenyl)ethanone: Similar structure but with an ethanone group instead of a piperazine ring.
Uniqueness
1-[(3-Chloro-4-methoxyphenyl)methyl]piperazine is unique due to the presence of both the 3-chloro and 4-methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
523980-66-7 |
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Molecular Formula |
C12H17ClN2O |
Molecular Weight |
240.73 g/mol |
IUPAC Name |
1-[(3-chloro-4-methoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C12H17ClN2O/c1-16-12-3-2-10(8-11(12)13)9-15-6-4-14-5-7-15/h2-3,8,14H,4-7,9H2,1H3 |
InChI Key |
VERCCTQXLVJXLR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCNCC2)Cl |
Origin of Product |
United States |
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